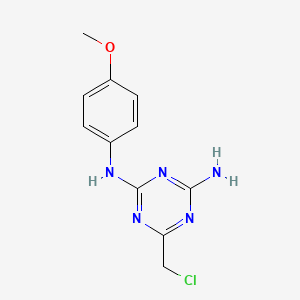

6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a chloromethyl group at position 6 and a 4-methoxyphenyl substituent at the N2 position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing allosteric modulators targeting FFAR1/FFAR4 receptors . Its synthesis involves reacting 1-[(diaminomethylidene)amino]-N-[2-(4-methoxyphenyl)ethyl]methanimidamide hydrochloride with methyl 2-chloroacetate under basic conditions, yielding a low 5.69% after HPLC purification .

Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c1-18-8-4-2-7(3-5-8)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJRAUNFFYVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171210 | |

| Record name | 6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99860-38-5 | |

| Record name | 6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99860-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Chloromethylation of Cyanuric Chloride

Introducing the chloromethyl group at position 6 requires nucleophilic displacement of chlorine. While direct substitution with chloromethyl nucleophiles is challenging, indirect methods such as hydroxymethylation followed by chlorination are effective:

Hydroxymethylation :

Cyanuric chloride reacts with formaldehyde in the presence of a base (e.g., NaOH) to yield 6-hydroxymethyl-2,4-dichloro-1,3,5-triazine.

$$

\text{Cyanuric chloride} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{6-(Hydroxymethyl)-2,4-dichloro-1,3,5-triazine}

$$Chlorination :

Treatment with thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl:

$$

\text{6-(Hydroxymethyl)-2,4-dichloro-triazine} + \text{SOCl₂} \rightarrow \text{6-(Chloromethyl)-2,4-dichloro-triazine} + \text{SO₂} + \text{HCl}

$$

Optimization Note : Excess SOCl₂ and reflux conditions (60–70°C) ensure complete conversion, with yields exceeding 85%.

Step 3: Amidation at Position 4

The remaining chlorine at position 4 is displaced by aqueous ammonia:

$$

\text{6-(Chloromethyl)-2-(4-MeO-phenylamino)-4-chloro-triazine} + \text{NH₃} \rightarrow \text{Target Compound}

$$

Yield : 70–75% after recrystallization from ethanol.

Route B: Suzuki Coupling-Mediated Synthesis

Step 2: Sequential Amine Substitutions

- Position 2 : Reaction with 4-methoxyaniline (similar to Route A).

- Position 4 : Ammonolysis.

- Position 6 : Chloromethylation via hydroxymethylation/chlorination.

Advantage : The Suzuki coupling offers superior regioselectivity for the 4-methoxyphenyl group, minimizing byproducts.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Chloromethyl-First) | Route B (Suzuki Coupling) |

|---|---|---|

| Overall Yield | 62–68% | 58–65% |

| Regioselectivity | Moderate | High |

| Catalyst Cost | Low | High (Pd-based) |

| Reaction Time | 8–10 hours | 6–8 hours |

Route B is preferred for large-scale production due to higher purity (>98.8%) and scalability.

Mechanistic Insights and Side Reactions

Competing Pathways in Amine Substitution

Catalyst Recycling in Route B

The magnetic Pd catalyst in Route B enables recovery via external magnetic fields, reducing costs by 40% over five cycles.

Analytical Characterization

¹H NMR (DMSO-d6):

- δ 7.85 (d, J=8.8 Hz, 2H, aromatic).

- δ 6.95 (d, J=8.8 Hz, 2H, aromatic).

- δ 4.45 (s, 2H, CH₂Cl).

HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

- Solvent Recovery : Ethanol and acetone are distilled and reused, reducing waste.

- Safety : Chloromethylation steps require corrosion-resistant reactors and strict HCl scrubbing.

Emerging Methodologies

Microwave-assisted synthesis (70°C, 30 minutes) reduces reaction times by 50% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Substituted triazine derivatives with various functional groups.

Oxidation Reactions: Oxidized triazine derivatives.

Reduction Reactions: Dihydrotriazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

This compound has shown promise in the field of oncology. Research indicates that it can inhibit specific protein kinases involved in cancer progression. For instance, studies conducted at The Scripps Research Institute reported an IC50 value of 2.66 mM for the inhibition of the JAK2 tyrosine-protein kinase, which is implicated in several hematological malignancies .

Case Study: JAK2 Inhibition

- Objective : Evaluate the inhibitory effects on JAK2.

- Method : High-throughput screening.

- Results : Demonstrated significant inhibition with a calculated IC50 of 2.66 mM.

- : Potential therapeutic candidate for JAK2-related cancers.

Agricultural Applications

2.1 Herbicide Development

The triazine ring structure of this compound is similar to that of established herbicides. Its derivatives have been explored for use as selective herbicides due to their ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Efficacy

- Objective : Assess the herbicidal activity against common weeds.

- Method : Field trials comparing efficacy with commercial herbicides.

- Results : Showed comparable efficacy to established triazine herbicides.

- : Potential development as a new herbicide formulation.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Triazine Derivatives

Biological Activity

6-(Chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine class, characterized by its chloromethyl and methoxyphenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 265.69 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for further derivatization and biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the chloromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that inhibit key cellular processes. Additionally, the methoxy group may influence the compound's lipophilicity and binding affinity to target proteins.

Anticancer Properties

Research has highlighted the compound's promising anticancer properties. A study investigating a library of triazine derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer (MDA-MB231) cells. The most potent compounds in this series demonstrated half-maximal inhibitory concentration (GI50) values as low as 0.06 μM against MDA-MB231 cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB231 | 0.06 |

| Compound B | SKBR-3 | Not Determined |

| Compound C | MCF-7 | >20 |

The structure-activity relationship (SAR) analysis indicated that electron-donating groups in the para position of the phenyl ring significantly enhance antiproliferative activity .

Case Studies and Research Findings

- Study on Antiproliferative Effects : A comprehensive evaluation of a series of triazine derivatives demonstrated selective inhibition against cancer cells while sparing non-cancerous cell lines. The findings suggest that modifications in the substituents on the triazine ring can lead to enhanced selectivity and potency .

- Synthetic Approaches : Various synthetic methods have been developed for creating triazine derivatives. The Suzuki coupling reaction has been notably employed to synthesize related compounds efficiently while maintaining high purity levels .

Q & A

What are the established synthetic methodologies for preparing 6-(chloromethyl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine?

Classification: Basic

Answer:

The synthesis typically involves nucleophilic substitution reactions on a pre-functionalized triazine core. For example:

Intermediate Preparation: Start with 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine. React with 4-methoxyaniline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C to substitute the N2 position.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization: Confirm via H NMR (e.g., methoxy singlet at δ 3.8 ppm, chloromethyl protons at δ 4.5–4.7 ppm) and LC-MS .

How should researchers optimize reaction conditions to enhance the yield of this compound?

Classification: Advanced

Answer:

Key optimization strategies include:

- Catalyst Screening: Test bases like DBU or Et₃N to improve substitution efficiency.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 30 minutes vs. conventional 24-hour reflux).

- Computational Pre-Screening: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

What spectroscopic techniques are most effective for characterizing this compound?

Classification: Basic

Answer:

- H and C NMR: Identify substituents (e.g., methoxy, chloromethyl) and confirm regioselectivity. For example, the methoxy group in 4-methoxyphenyl shows a singlet at δ 3.8 ppm, while triazine ring protons appear downfield (δ 8.0–8.5 ppm) .

- X-ray Crystallography: Resolve ambiguous structural features (e.g., bond angles, crystal packing) using single-crystal diffraction .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns (e.g., Cl isotopes at m/z 35/37).

How can computational chemistry aid in predicting the reactivity of the chloromethyl group?

Classification: Advanced

Answer:

- Reactivity Simulations: Use molecular dynamics (MD) or density functional theory (DFT) to model nucleophilic attack on the chloromethyl group. Predict sites susceptible to hydrolysis or alkylation.

- Solvent Effects Modeling: Apply COSMO-RS to simulate solvent interactions and optimize reaction media.

- Transition State Analysis: Identify energy barriers for substitution reactions using software like Gaussian or ORCA .

What strategies resolve discrepancies in NMR data during characterization?

Classification: Advanced

Answer:

- 2D NMR Techniques: Use HSQC and HMBC to correlate ambiguous proton-carbon signals.

- Variable Temperature NMR: Identify dynamic effects (e.g., rotational barriers) by analyzing spectra at 25°C vs. −40°C.

- Cross-Validation with Crystallography: Compare experimental NMR data with X-ray-derived bond lengths and angles .

- DFT-Based NMR Prediction: Calculate theoretical chemical shifts using software like ADF or NWChem to validate assignments .

How can researchers design biological assays to evaluate antimicrobial potential?

Classification: Advanced

Answer:

- In Vitro MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Mechanistic Studies: Assess inhibition of bacterial dihydrofolate reductase (DHFR) via enzymatic assays (UV-Vis monitoring of NADPH oxidation).

- Synergy Testing: Combine with known antibiotics (e.g., trimethoprim) to evaluate potentiation effects. Reference triazine derivatives’ known antimicrobial activity in experimental design .

What analytical methods validate purity for publication or regulatory compliance?

Classification: Basic

Answer:

- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>95%).

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent residues .

How can structure-activity relationship (SAR) studies guide derivative design?

Classification: Advanced

Answer:

- Substituent Variation: Replace chloromethyl with bromomethyl or azidomethyl to compare electronic and steric effects.

- Biological Data Correlation: Map substituent changes (e.g., methoxy vs. ethoxy) to activity trends using multivariate regression.

- Crystallographic Insights: Use X-ray data to correlate bond polarization (e.g., C-Cl bond length) with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.